molecular formula C8H16O2 B094250 Butyl butyrate CAS No. 109-21-7

Butyl butyrate

Cat. No.: B094250
CAS No.: 109-21-7
M. Wt: 144.21 g/mol
InChI Key: XUPYJHCZDLZNFP-UHFFFAOYSA-N
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Description

Butyl butyrate, also known as butyl butanoate, is an organic compound that belongs to the ester family. It is formed by the condensation of butyric acid and butanol. This compound is a clear, colorless liquid that is insoluble in water but miscible with ethanol and diethyl ether. This compound is known for its pleasant fruity aroma, which is similar to that of pineapple. It is naturally found in various fruits such as apples, bananas, berries, pears, plums, and strawberries .

Mechanism of Action

Target of Action

Butyl butyrate, also known as butyl butanoate, is an organic compound that is an ester formed by the condensation of butyric acid and n-butanol . It primarily targets G-protein coupled receptors (GPCRs) and histone deacetylase (HDAC) . GPCRs are a large family of cell surface receptors that respond to a variety of external signals. HDACs are enzymes that remove acetyl groups from histone tails, thereby regulating gene expression .

Mode of Action

This compound interacts with its targets in several ways. It has been demonstrated to ameliorate obesity, diabetes, and kidney diseases via GPCRs . It also acts as an epigenetic regulator by inhibiting HDAC, leading to up-regulation of miRNAs, or induction of the histone butyrylation and autophagy processes .

Biochemical Pathways

This compound can be synthesized by using a single Clostridium strain natively producing butanol or butyrate, with exogenously supplemented butyrate or butanol, in the presence of lipase . In addition, E. coli strains have been engineered to produce this compound . The acetyl-coenzyme A (CoA) pathway is the most prevalent pathway for butyrate production, followed by the lysine pathway .

Pharmacokinetics

This compound is a clear, colorless liquid that is insoluble in water, but miscible with ethanol and diethyl ether . Its refractive index is 1.406 at 20 °C . .

Result of Action

The molecular and cellular effects of this compound’s action are diverse. It has been shown to ameliorate obesity, diabetes, and kidney diseases . It also has a role in regulating gene expression through its action on HDAC .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, its synthesis can be affected by the presence of water, which can lead to hydrolysis at ambient temperature . Moreover, its use in the flavor industry to create sweet fruity flavors that are similar to that of pineapple suggests that it may interact with other compounds in the environment to produce its characteristic aroma .

Preparation Methods

Synthetic Routes and Reaction Conditions: Butyl butyrate can be synthesized through the acid-catalyzed esterification of butyric acid with butanol. This reaction typically involves the use of concentrated sulfuric acid as a catalyst. The reaction is carried out under reflux conditions to ensure the removal of water, which drives the equilibrium towards the formation of the ester .

Industrial Production Methods: In industrial settings, this compound can be produced using microbial fermentation. This method involves the use of microorganisms such as Clostridium species that naturally produce butanol and butyrate. The esterification process is facilitated by the presence of lipase enzymes, which catalyze the reaction between butanol and butyrate .

Types of Reactions:

Common Reagents and Conditions:

    Acidic Hydrolysis: Concentrated sulfuric acid or hydrochloric acid.

    Basic Hydrolysis (Saponification): Sodium hydroxide or potassium hydroxide.

    Oxidation: Potassium permanganate or chromic acid.

Major Products:

Scientific Research Applications

Butyl butyrate has a wide range of applications in various fields:

Comparison with Similar Compounds

Butyl butyrate is similar to other esters such as ethyl butyrate, methyl butyrate, and propyl butyrate. it is unique in its higher molecular weight and distinct fruity aroma. The following are some similar compounds:

This compound stands out due to its higher boiling point and its broader range of applications in various industries.

Properties

IUPAC Name

butyl butanoate
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InChI

InChI=1S/C8H16O2/c1-3-5-7-10-8(9)6-4-2/h3-7H2,1-2H3
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InChI Key

XUPYJHCZDLZNFP-UHFFFAOYSA-N
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Canonical SMILES

CCCCOC(=O)CCC
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Molecular Formula

C8H16O2
Record name BUTYL BUTYRATE
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DSSTOX Substance ID

DTXSID7041702
Record name Butyric acid n-butyl ester
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Molecular Weight

144.21 g/mol
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Physical Description

Butyl butyrate appears as a colorless liquid. Insoluble in water. A marine pollutant. Poses a threat to the aquatic environment. Immediate steps should be taken to prevent spread to the environment. May penetrate soils and contaminate groundwater and nearby waterways. Mildly irritates the eyes and skin., Liquid, Liquid; [Merck Index] Colorless liquid with an ester-like odor; [CHRIS] Colorless liquid with an odor like pineapple; [Acros Organics MSDS], colourless liquid with a fruity, pineapple-like odour on dilution, A colorless liquid.
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Boiling Point

332 °F at 760 mmHg (USCG, 1999), 166.00 °C. @ 760.00 mm Hg, 332 °F
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Flash Point

128 °F (USCG, 1999), 128 °F
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Solubility

0.5 mg/mL at 20 °C, miscible with alcohol, ether, most vegetable oils; slightly soluble in propylene glycol, water, 1 ml in 3 ml 70% alcohol (in ethanol)
Record name Butyl butyrate
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Density

0.872 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.867-0.871, 0.872
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Vapor Pressure

10.34 mmHg (USCG, 1999), 1.81 [mmHg], 10.34 mmHg
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CAS No.

109-21-7
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Melting Point

-133 °F (USCG, 1999), -91.5 °C, -133 °F
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Synthesis routes and methods I

Procedure details

Tin metal supported on silica gel is described as a vapor phase aldol catalyst by Swift, Bozik, and Massota, in Catalysis 15 407 (1969). Swift also describes the vapor phase reaction of n-butyraldehyde with tin metal supported on silica gel in U.S. Pat. No. 3,542,878. The product of the reaction is 2-ethylhexenal in 95 percent selectivity, at 40 percent n-butyraldehyde conversion. Japanese workers have described the simple Tischenko reaction of aldehydes in Japan Kokai No. 76/39,619 using dibutyltin oxide. The products claimed were simple esters, for example, n-butyraldehyde reacted in the presence of dibutyltin oxide to form butylbutyrate in approximately 45 percent yield. The catalyst and process described by this invention produce only traces of simple esters (less than 1 percent).
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Synthesis routes and methods II

Procedure details

Further n-butyraldehyde is supplied to nozzle 123 in second vaporiser 122 by way of line 124. Reference numeral 125 indicates a distribution tray. A hot vaporous mixture comprising unreacted hydrogen from first catalytic stage 116, product n-butanol, inerts, and a minor amount of by-products, e.g. n-butyl n-butyrate, also formed in first catalytic stage 116, exits vaporiser 122 overhead in line 126 at a temperature of 105° C. After passage through a heater 127, supplied with a suitable heating medium, e.g. steam, in line 128, the mixture passes on in line 129 at a temperature of 125° C. to second catalytic stage 130. The aldehyde is quantitatively hydrogenated, n-butanol being the major product, under adiabatic conditions. The temperature of the vaporous reaction mixture exiting second catalytic stage 130 in line 131 is 195° C. After heat recovery in heat exchanger 132 by indirect heat exchange with a cooling medium, e.g. boiler feed water, supplied in line 133, the reaction mixture, now at 150° C. passes on in line 109 to heat exchanger 108.
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Synthesis routes and methods III

Procedure details

GC-MS revealed crotyl butyrate and hexyl acetate as two of the trace chemicals in fraction #2. Recombining crotyl butyrate, but not hexyl acetate, with butyl butyrate gave capture rates equalling that of the complete extract and approaching that of the five live-caged females (Table 1, Experiment 5).
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Synthesis routes and methods IV

Procedure details

15 mL of n-butanol and 0.5 g of the above-mentioned catalyst were sealed in a 100 mL autoclave equipped with a rotary agitator. The interior of the system was then pressurized to 0.3 MPa with oxygen, after which the temperature was raised to 90° C. under stirring, and this temperature was maintained for 5 hours. During this time the supply of oxygen was continued so as to maintain the above-mentioned internal pressure. The system was then cooled and the seal broken, and the reaction solution was analyzed, which revealed the n-butanol conversion to be 28%, and the butyl n-butyrate (the product) selectivity and yield to be 79% and 22%, respectively.
Quantity
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Reaction Step One
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15 mL
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[Compound]
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above-mentioned catalyst
Quantity
0.5 g
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catalyst
Reaction Step Four

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the different methods for producing butyl butyrate?

A1: this compound can be produced via various methods:

  • Chemical Synthesis: Traditional methods utilize strong acid catalysts like sulfuric acid to esterify butyric acid with butanol. []
  • Enzymatic Synthesis: This eco-friendly approach employs lipases as biocatalysts for esterification. Various lipases from sources like Candida rugosa, Aspergillus niger, and Thermomyces lanuginosus have been successfully used. [, , , , , ]
  • Microbial Fermentation: Engineered microbial consortia can produce this compound directly from glucose through fermentation, often coupled with in situ esterification using lipases. [, , ]
  • Dehydrogenative Coupling: This method utilizes copper-based catalysts like CuO/ZrO2 to produce a mixture of butanol and this compound directly from butanol. []

Q2: How can the esterification reaction be optimized for higher this compound yield?

A2: Several factors influence the yield of this compound during esterification:

  • Catalyst: Using efficient heterogeneous catalysts like sulfonated char from Miscanthus x giganteus or solid superacids like SO42-/TiO2-La2O3 can enhance yield and offer environmental benefits over homogeneous catalysts. [, , ]
  • Reaction Conditions: Optimization of parameters such as temperature, molar ratio of reactants (butanol:butyric acid), catalyst loading, and reaction time are crucial. [, , , , , , ]
  • Solvent System: Utilizing supercritical carbon dioxide (ScCO2) as a solvent can enhance reaction rates and facilitate downstream processing. []
  • In Situ Product Removal: Employing techniques like extractive fermentation, where the produced this compound is simultaneously extracted into a separate phase (e.g., using hexadecane or oleyl alcohol), can alleviate product inhibition and improve yield. [, , , ]

Q3: Can this compound be produced directly from renewable resources?

A3: Yes, research has demonstrated the direct production of this compound from renewable resources:

  • Lignocellulose: A microbial consortium consisting of Clostridium acetobutylicum, Clostridium tyrobutyricum, Escherichia coli expressing a lipase, and Trichoderma asperellum was able to produce this compound from microcrystalline cellulose without the need for exogenous precursors or lipases. []
  • Shrimp Shell Waste: Clostridium tyrobutyricum engineered with a butanol synthesis pathway, coupled with lipase supplementation, successfully produced this compound using xylose and shrimp shell waste as carbon and nitrogen sources, respectively. []

Q4: Can waste materials be utilized for this compound production?

A4: Yes, waste material utilization presents a sustainable approach:

  • Waste Acid from Cellulose Acetate Butyrate Production: This waste, rich in butyric acid, can be directly used for this compound synthesis through extraction followed by reactive distillation with butanol. []
  • Waste Alkali Liquor from Octanol Production: This waste can be utilized as a raw material, along with chlorine butane, to produce this compound using phase-transfer catalysis (PTC) technology. []

Q5: What is the significance of this compound's physicochemical properties?

A5: this compound's physicochemical properties dictate its applications:

  • Pleasant Odor: Its pineapple-like aroma makes it valuable in food and fragrance industries. [, , ]
  • Solvent Properties: It acts as an effective solvent in various industrial processes. []
  • Fuel Properties: It exhibits favorable properties as a biofuel or fuel additive, particularly its compatibility with existing fuels like gasoline, diesel, and aviation kerosene. [, , , , , ]

Q6: How do the properties of this compound affect its atomization characteristics as a fuel?

A6: The atomization of this compound, crucial for its combustion efficiency in engines, is influenced by its physicochemical properties:

  • Viscosity: Compared to Jet A-1 aviation kerosene, this compound's lower viscosity allows for faster droplet formation during atomization, potentially leading to more efficient combustion. []

Q7: How does the structure of this compound influence its attraction to insects?

A7: this compound, along with other volatile compounds, plays a crucial role in attracting insects like yellowjackets:

  • Chemical Structure: Its specific chemical structure contributes to its attractiveness to species like Vespula germanica and Vespula pensylvanica. The presence of acetic acid enhances the attraction, suggesting a food-finding behavior response. []

Q8: What analytical techniques are employed to characterize this compound?

A8: Various analytical techniques are used for characterization:

  • Spectroscopy: Fourier-transform infrared spectroscopy (FTIR) confirms the formation of this compound by identifying characteristic functional groups. []
  • Chromatography: Gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detector (FID) is used to analyze reaction mixtures, identify this compound, and quantify its yield. [, , ]
  • Mass Spectrometry: Analysis of the mass spectrum of this compound provides insights into its fragmentation patterns and aids in its identification. []

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